(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolidine-2,4-dione core, along with a piperidine ring and a styryl sulfonyl group, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidine-2,4-dione core: This can be achieved by the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the styryl sulfonyl group: This step might involve the reaction of a piperidine derivative with a styryl sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as diabetes, cancer, or inflammation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The piperidine and styryl sulfonyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Ciglitazone: An early thiazolidinedione compound with biological activity.
Uniqueness
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the presence of the styryl sulfonyl group, which may impart distinct chemical and biological properties compared to other thiazolidinediones. This uniqueness could translate into different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-2-4-14(5-3-13)8-11-25(22,23)18-9-6-15(7-10-18)19-16(20)12-24-17(19)21/h2-5,8,11,15H,6-7,9-10,12H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCDTAUVXKRYPX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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